molecular formula C13H17N3O2 B14910908 n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine

Cat. No.: B14910908
M. Wt: 247.29 g/mol
InChI Key: SQPVBAPXVROTEY-UHFFFAOYSA-N
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Description

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-aminobenzoxazole derivatives involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy. The reaction typically occurs at room temperature and is completed within six hours .

Industrial Production Methods: Industrial production of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine can involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for oxidation reactions and various amines for substitution reactions. The conditions for these reactions can vary, but they often involve moderate temperatures and specific solvents to ensure high yields and purity .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of benzoxazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the benzoxazole ring .

Mechanism of Action

The mechanism of action of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic worms. This dual action disrupts essential biological processes in the parasites, leading to their elimination .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H17N3O2/c1-2-4-12-11(3-1)15-13(18-12)14-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)

InChI Key

SQPVBAPXVROTEY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC3=CC=CC=C3O2

Origin of Product

United States

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